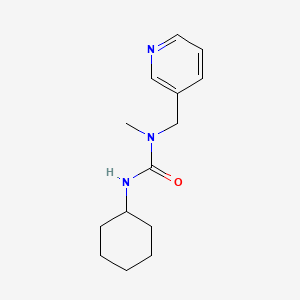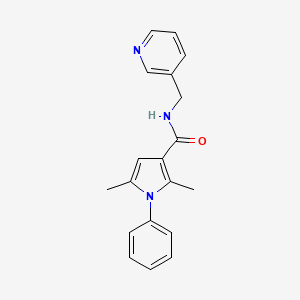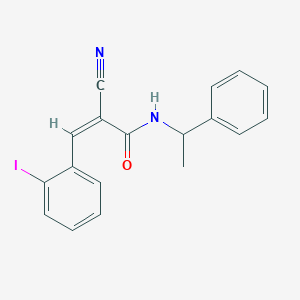![molecular formula C13H17NO2 B7564779 N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide, also known as FEC, is a novel compound that has been gaining attention in scientific research. This compound is a member of the cyclohexene family and has a furan ring attached to its structure. The synthesis method of this compound involves the use of various chemical reagents and techniques.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide involves the inhibition of various enzymes and receptors in the body. The compound has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. The compound has also been found to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to reduce inflammation and oxidative stress in various animal models. It has also been found to have anti-tumor properties and can inhibit the growth of cancer cells. The compound has shown potential in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide in lab experiments include its potent anti-inflammatory and anti-tumor properties. The compound is also easy to synthesize and can be obtained in high purity. The limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the research of N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide. One direction is to investigate the compound's potential in the treatment of other neurological disorders such as Parkinson's disease. Another direction is to study the compound's potential as an anti-cancer agent in human trials. Further research is also needed to determine the compound's safety and efficacy in humans.
Synthesis Methods
The synthesis method of N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide involves the reaction of cyclohexene with furfurylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain the desired product. The yield of this reaction is around 60%, and the purity of the product can be increased by using various purification techniques.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide has been used in various scientific research studies. This compound has shown potential in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. The compound has shown potential in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase.
properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(12-8-5-9-16-12)14-13(15)11-6-3-2-4-7-11/h2-3,5,8-11H,4,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUPUXDQSVWOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)

![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)

![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)

![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)

![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)
![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)


![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)